2-Butylcyclopentanone

Flavor and Fragrance Chemistry Structure-Odor Relationships Olfactory Science

2-Butylcyclopentanone (CAS 934-42-9) is a nine-carbon cyclic ketone within the broader class of 2-alkylcyclopentanones, characterized by an n-butyl substituent at the alpha-position of the cyclopentanone ring. This compound is a colorless to pale yellow liquid with a distinct, petrol-like odor , and possesses a molecular formula of C9H16O and a molecular weight of 140.22 g/mol.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 934-42-9
Cat. No. B1294589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylcyclopentanone
CAS934-42-9
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCC1CCCC1=O
InChIInChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h8H,2-7H2,1H3
InChIKeyZAQYRXDJFINJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylcyclopentanone (CAS 934-42-9): Technical Baseline and Procurement-Relevant Specifications for the 2-Alkylcyclopentanone Class


2-Butylcyclopentanone (CAS 934-42-9) is a nine-carbon cyclic ketone within the broader class of 2-alkylcyclopentanones, characterized by an n-butyl substituent at the alpha-position of the cyclopentanone ring [1]. This compound is a colorless to pale yellow liquid with a distinct, petrol-like odor [2], and possesses a molecular formula of C9H16O and a molecular weight of 140.22 g/mol . It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and, most notably, as a key raw material in the flavor and fragrance industry [3].

The Procurement Risk of Direct Substitution: Differentiating 2-Butylcyclopentanone from Its Closest 2-Alkylcyclopentanone Analogs


While 2-alkylcyclopentanones share a common core structure and are generally recognized as possessing floral, jasmine-like odors, substituting one alkyl chain length for another is not a benign procurement decision. Research into the structure-odor relationship (SOR) of jasmone analogues has established that the odor profile is radically affected by the nature of the substituent on the alpha-position, with the chain length being a primary determinant [1]. Specifically, the introduction of an n-alkyl group at this position causes a fatty odor that increases in intensity from methyl to propyl, culminating in a strong jasmine scent for C4 to C7 groups [2]. Therefore, using 2-pentylcyclopentanone or 2-hexylcyclopentanone as a direct replacement for 2-butylcyclopentanone will introduce distinct and often undesirable olfactory nuances, altering the final product's sensory profile and potentially failing to meet a formulation's precise specification .

Quantitative Evidence: Verifiable Differentiation of 2-Butylcyclopentanone from Competing 2-Alkylcyclopentanone Analogs


Olfactory Threshold: The C4 Butyl Group as the Initiator of the Jasmine Scent Series

2-Butylcyclopentanone occupies a critical position in the structure-odor relationship (SOR) of 2-alkylcyclopentanones. The introduction of a C4 (butyl) n-alkyl group at the alpha-position marks the first instance of a strong jasmine scent in the series. This contrasts with shorter chains (methyl, ethyl, propyl) which are characterized by increasing fatty odors, and longer chains (pentyl, hexyl, heptyl) which exhibit more complex, fruity, and sometimes spicy nuances [1]. This SOR threshold establishes 2-butylcyclopentanone as the foundational, purer jasmine note from which its higher homologs diverge [2].

Flavor and Fragrance Chemistry Structure-Odor Relationships Olfactory Science

Physicochemical Properties: Volatility and Density Comparisons with Higher Homologs

The physical properties of 2-butylcyclopentanone are quantitatively distinct from its C5 and C6 analogs, which has direct implications for formulation volatility and handling. 2-Butylcyclopentanone has a predicted boiling point of 200.1±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . In comparison, 2-pentylcyclopentanone exhibits a higher boiling point of 217.7 °C at 760 mmHg , and 2-hexylcyclopentanone has a reported density of 0.89 g/cm³ and a boiling range of 234-246°C [1]. The lower boiling point of 2-butylcyclopentanone indicates higher volatility, which is a crucial parameter for the diffusion and perception of a fragrance top note.

Physical Chemistry Chemical Engineering Formulation Science

Synthetic Yield as an Intermediate: Comparative Process Efficiency for 2-Alkyl-2-cyclopentenone Production

When used as an intermediate in the synthesis of 2-alkyl-2-cyclopentenones, 2-butylcyclopentanone and its related compounds are produced with high efficiency. In a reported synthetic procedure starting from 2,3-epoxycyclopentanone, the overall yields for the corresponding 2-alkyl-2-cyclopentenones were determined [1]. Specifically, the overall yield for 2-butyl-2-cyclopentenone was 55%, which is comparable to the 57% yields reported for the 2-pentyl and 2-hexyl analogs [1]. This demonstrates that the butyl derivative can be accessed with similar process efficiency to its higher homologs, and in some cases, more direct one-step conversions can be achieved with 83-85% selectivity [2].

Organic Synthesis Process Chemistry Cost of Goods Analysis

Regulatory and Inventory Status: TSCA Listing and Procurement Feasibility

For industrial procurement, a compound's listing on key chemical inventories is a primary gatekeeper for commercial viability. 2-Butylcyclopentanone is listed on the United States Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA) Inventory, and its status is 'Approved' [1]. This stands in contrast to many specialized or newly synthesized cyclopentanone derivatives that may not have TSCA clearance, which would present significant regulatory and import/export barriers for commercial use in the United States.

Regulatory Compliance Supply Chain Management Chemical Inventory

Aqueous Solubility: Formulation Considerations Compared to 2-Pentylcyclopentanone

The aqueous solubility of a fragrance ingredient influences its behavior in water-based formulations, such as fine fragrances, cosmetics, and cleaning products. While 2-butylcyclopentanone is generally considered insoluble in water [1], comparative data for its higher homolog 2-pentylcyclopentanone is available. 2-Pentylcyclopentanone exhibits an aqueous solubility of 278.8 mg/L at 20°C . This provides a valuable class-level inference: the butyl derivative is expected to have a solubility greater than 278.8 mg/L due to its shorter, less hydrophobic alkyl chain, but it remains poorly soluble. This low solubility is a key factor for formulations where a lipophilic, long-lasting scent is desired, as it minimizes wash-off and increases substantivity on surfaces.

Formulation Chemistry Solubility Science Product Development

Role as a Hydrogenation Precursor: A Verifiable Synthetic Pathway to Saturated 2-Alkylcyclopentanones

2-Butylcyclopentanone is specifically identified as the product obtained by hydrogenating the double bond of 2-butyl-2-cyclopentenone [1]. This transformation is part of a broader and industrially relevant pathway where 2-alkyl-2-cyclopentenones are synthesized from cyclopentanone, and their subsequent hydrogenation yields the saturated 2-alkylcyclopentanone, a process that is known to provide flavor and fragrance raw materials [2]. This positions 2-butylcyclopentanone as both an end-product and a versatile intermediate that can be further functionalized, for instance, via Baeyer-Villiger oxidation to yield the corresponding delta-lactone, which is also a valuable fragrance ingredient [3].

Organic Synthesis Flavor and Fragrance Intermediates Process Chemistry

Validated Application Scenarios: Where the Differentiated Properties of 2-Butylcyclopentanone Provide a Verifiable Advantage


Formulation of High-End Jasmine-Focused Fine Fragrances

In the creation of premium jasmine accords for fine fragrances, the perfumer seeks to replicate the clean, bright, and natural top note of jasmine absolute. As established by the structure-odor relationship evidence, 2-butylcyclopentanone, with its C4 alkyl chain, provides a strong and direct jasmine scent without the complex fruity or lactonic undertones that characterize its C5 and C6 homologs [1]. This makes it the superior choice for constructing a pure, authentic jasmine note, minimizing the need for additional materials to mask unwanted olfactory complexities [2]. Its use is further validated by its presence on the TSCA inventory, ensuring compliant commercial production [3].

Synthesis of Delta-Lactone Flavor and Fragrance Intermediates

The evidence confirms that 2-butylcyclopentanone is a direct product of the hydrogenation of 2-butyl-2-cyclopentenone and can itself serve as a precursor to delta-lactones via Baeyer-Villiger oxidation [4]. For a chemist planning the synthesis of a specific delta-lactone with a butyl side chain (e.g., for a particular fruity note), 2-butylcyclopentanone is the logically required intermediate. Using a different 2-alkylcyclopentanone (such as the pentyl or hexyl derivative) would lead to an entirely different lactone product, demonstrating that the choice of the specific cyclopentanone is non-negotiable for this synthetic application [5].

Academic and Industrial Research on Structure-Odor Relationships

For researchers investigating the fundamental principles of olfaction and structure-odor relationships (SOR) within the cyclopentanone class, 2-butylcyclopentanone is an essential compound. It is quantitatively defined as the point in the 2-alkyl series where the odor character transitions from fatty to a strong, pure jasmine scent [6]. This makes it a critical reference standard for comparative studies against both shorter (fatty) and longer (fruity/lactonic) homologs, enabling precise correlation between molecular structure (C4 chain) and sensory output [7].

Development of Volatile Flavor Components for Food and Beverage

The quantitative difference in boiling point—200.1°C for 2-butylcyclopentanone compared to 217.7°C for 2-pentylcyclopentanone—directly impacts the release kinetics and temporal perception of flavor in food and beverage applications . In a system where an early burst of a jasmine-like note is desired (e.g., a carbonated beverage or a baked good), the higher volatility of 2-butylcyclopentanone makes it the technically appropriate selection to achieve this specific performance profile, whereas its less volatile homologs would produce a later, more sustained, and qualitatively different flavor impression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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